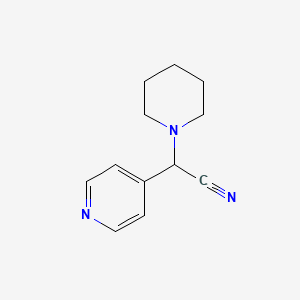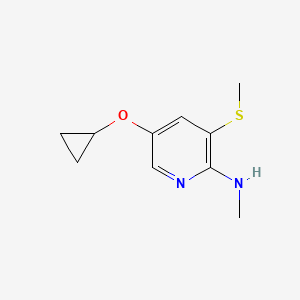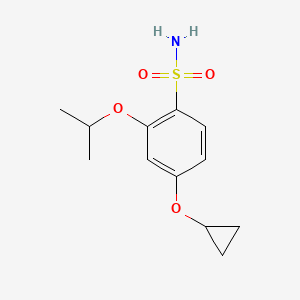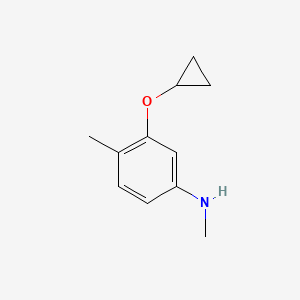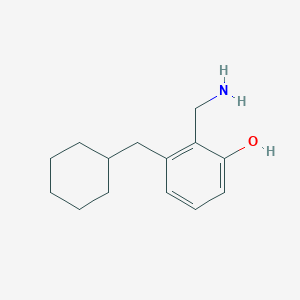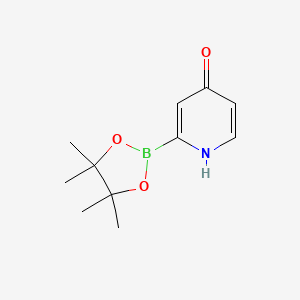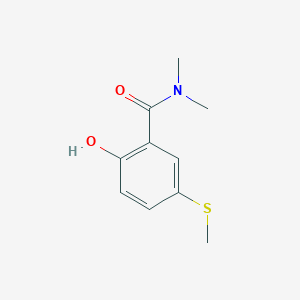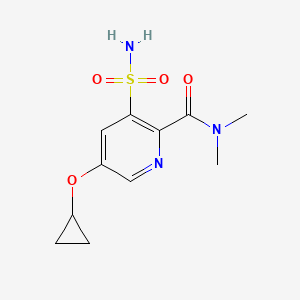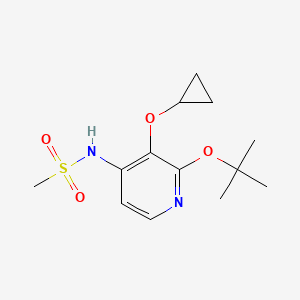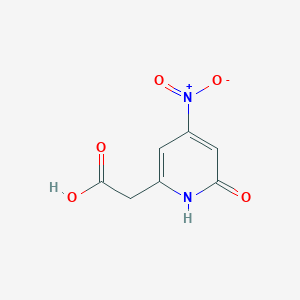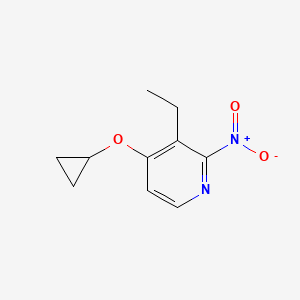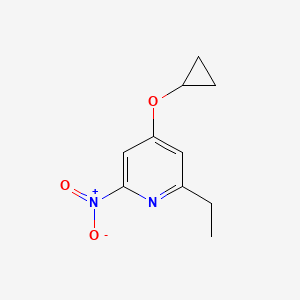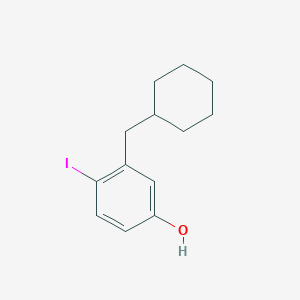
3-(Cyclohexylmethyl)-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-4-iodophenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent like hydrogen peroxide or iodine monochloride . The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 3-(Cyclohexylmethyl)-4-iodophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-4-iodophenol can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the iodine atom.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-4-iodophenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-4-iodophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
3-(Cyclohexylmethyl)phenol: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding.
4-Bromo-3-(cyclohexylmethyl)phenol: Similar structure but with a bromine atom instead of iodine, which may alter its reactivity and biological activity.
Uniqueness
3-(Cyclohexylmethyl)-4-iodophenol is unique due to the presence of both the cyclohexylmethyl group and the iodine atom.
Propriétés
Formule moléculaire |
C13H17IO |
|---|---|
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-4-iodophenol |
InChI |
InChI=1S/C13H17IO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
Clé InChI |
WEUZXMXKJGLZHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=CC(=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


